

Spectroscopic Profile of Diethyl Acetamidomalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl acetamidomalonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl Acetamidomalonate** (DEAM), a key reagent in the synthesis of amino acids and various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Diethyl Acetamidomalonate**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Diethyl Acetamidomalonate** was acquired in deuterated chloroform (CDCl_3) on a 300 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
|-----------------------------------|---------------|-------------|----------------------------|----------------------------------|
| 6.67 | Doublet (d) | 1H | 5.7 | NH |
| 5.18 | Doublet (d) | 1H | 7.1 | CH |
| 4.27 | Multiplet (m) | 4H | - | OCH ₂ CH ₃ |
| 2.08 | Singlet (s) | 3H | - | C(=O)CH ₃ |
| 1.30 | Triplet (t) | 6H | 7.1 | OCH ₂ CH ₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Diethyl Acetamidomalonate** was recorded in deuterated chloroform (CDCl₃) on a 75 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm).^{[1][2]}

| Chemical Shift (δ) [ppm] | Assignment |
|-----------------------------------|----------------------------------|
| 169.9 | C=O (Amide) |
| 166.5 | C=O (Ester) |
| 62.6 | OCH ₂ CH ₃ |
| 56.5 | CH |
| 22.8 | C(=O)CH ₃ |
| 14.0 | OCH ₂ CH ₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy of **Diethyl Acetamidomalonate** reveals the presence of its key functional groups through their characteristic vibrational frequencies.

IR Spectroscopic Data

The following table summarizes the main absorption bands observed in the IR spectrum of **Diethyl Acetamidomalonate**.

| Wavenumber (cm ⁻¹) | Intensity | Functional Group | Vibrational Mode |
|--------------------------------|---------------|------------------------|--------------------|
| ~3280 | Strong, Broad | N-H | Stretching |
| ~2980 | Medium | C-H (sp ³) | Stretching |
| ~1750 | Strong | C=O (Ester) | Stretching |
| ~1660 | Strong | C=O (Amide I) | Stretching |
| ~1540 | Strong | N-H | Bending (Amide II) |
| ~1200 | Strong | C-O | Stretching |

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring NMR and IR spectra of solid organic compounds like **Diethyl Acetamidomalonate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **Diethyl Acetamidomalonate**.
- Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (General Parameters for a 300 MHz Spectrometer):

- ¹H NMR:
 - Number of scans: 16
 - Relaxation delay: 1.0 s

- Pulse width: 9.0 μ s
- Acquisition time: 3.0 s
- Spectral width: -2 to 12 ppm
- ^{13}C NMR:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 4.0 μ s
 - Acquisition time: 1.0 s
 - Spectral width: -10 to 220 ppm

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation:

- Place a small amount (a few milligrams) of solid **Diethyl Acetamidomalonate** in a clean vial.
- Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
- Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

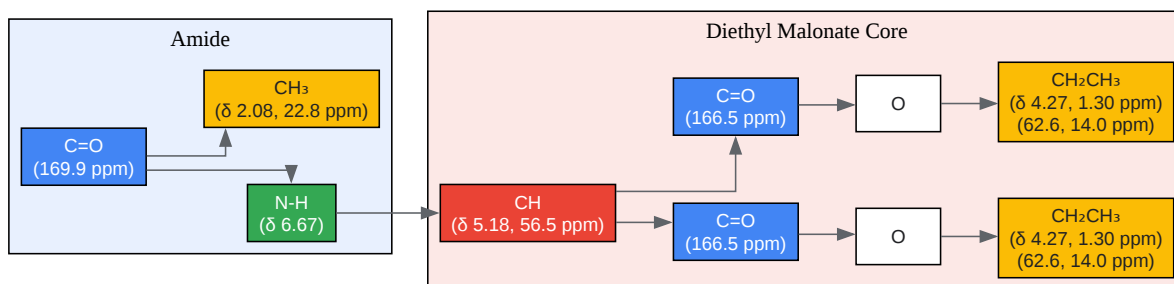
Data Acquisition:

- Acquire a background spectrum of the empty sample compartment to correct for atmospheric H_2O and CO_2 .
- Place the salt plate with the sample film in the spectrometer's sample holder.

- Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .

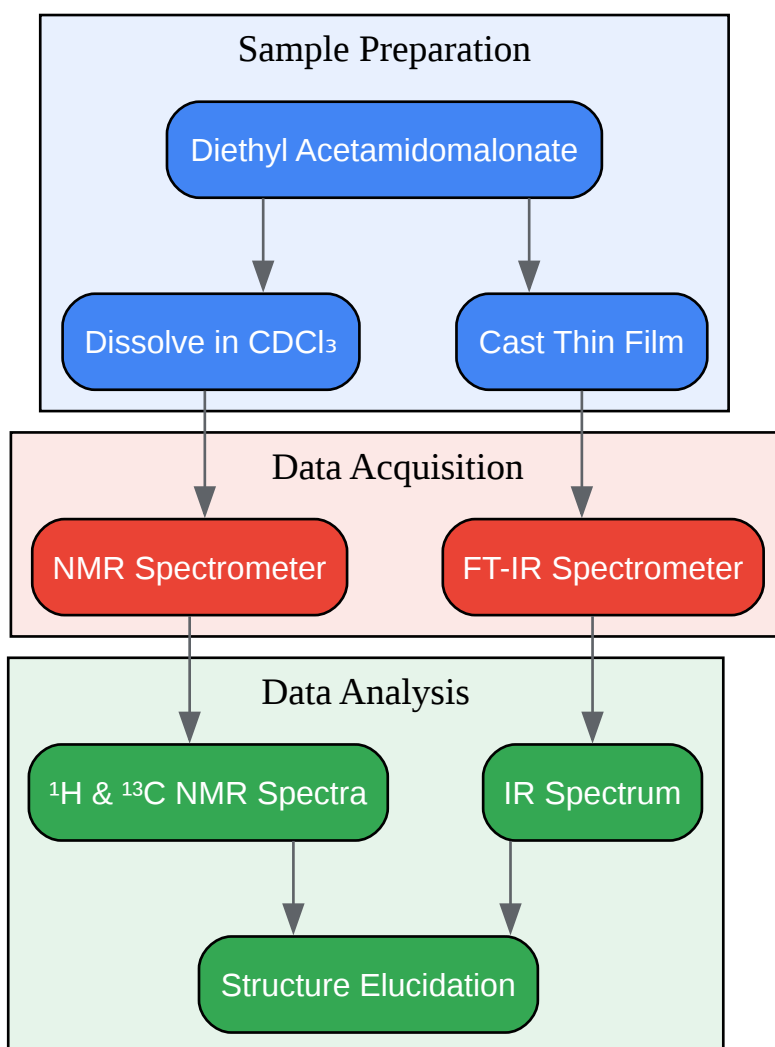
Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of **Diethyl Acetamidomalonate**.



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Caption: Molecular structure of **Diethyl Acetamidomalonate** with NMR assignments.



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Caption: Experimental workflow for spectroscopic analysis.

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References

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